2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
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Overview
Description
2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: is a complex organic compound with the molecular formula C18H18N2O3S. This compound is characterized by the presence of a cyano group, a piperidinylsulfonyl group, and a phenolic hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps:
Formation of the Piperidinylsulfonyl Group: This step involves the reaction of piperidine with sulfonyl chloride to form piperidinylsulfonyl chloride.
Coupling Reaction: The piperidinylsulfonyl chloride is then reacted with 4-bromophenol to form 4-(piperidin-1-ylsulfonyl)phenol.
Introduction of the Cyano Group: The final step involves the reaction of 4-(piperidin-1-ylsulfonyl)phenol with a cyanating agent, such as copper(I) cyanide, to introduce the cyano group at the 2-position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, pyridine, and quinoline share structural similarities with 2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol.
Phenolic Compounds: Compounds like phenol and its derivatives also share the phenolic hydroxyl group.
Uniqueness
This compound is unique due to the combination of its cyano group, piperidinylsulfonyl group, and phenolic hydroxyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-13-16-12-15(6-9-18(16)21)14-4-7-17(8-5-14)24(22,23)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMKZCMEHLUKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685018 |
Source
|
Record name | 4-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-37-0 |
Source
|
Record name | 4-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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